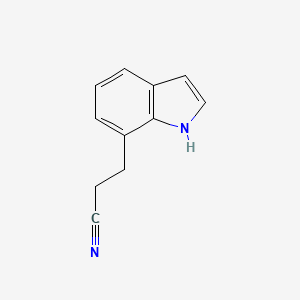
3-(1H-Indol-7-YL)propanenitrile
Übersicht
Beschreibung
3-(1H-Indol-7-YL)propanenitrile is an organic compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The indole core is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(1H-Indol-7-YL)propanenitrile can be synthesized through various methods. One common approach involves the reaction of indole with cyanoacetic acid in the presence of acetic anhydride . Another method includes the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1H-Indol-7-YL)propanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(1H-Indol-7-YL)propanenitrile has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1H-Indol-7-YL)propanenitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as tyrosinase, which is involved in melanin synthesis . These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
3-(1H-Indol-7-YL)propanenitrile can be compared with other similar compounds, such as:
3-(Cyanoacetyl)indole: Known for its antibacterial activity.
Indole-3-acetonitrile: Used in plant growth regulation.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness: this compound is unique due to its specific structural features and the range of reactions it can undergo, making it a versatile compound in synthetic chemistry and various applications.
Eigenschaften
Molekularformel |
C11H10N2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-(1H-indol-7-yl)propanenitrile |
InChI |
InChI=1S/C11H10N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8,13H,2,5H2 |
InChI-Schlüssel |
NPNCILYWZPKZDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CCC#N)NC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
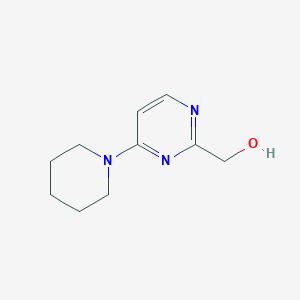
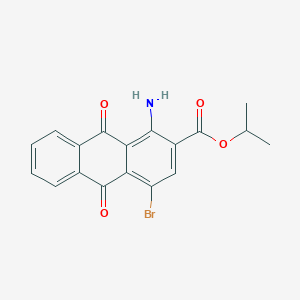
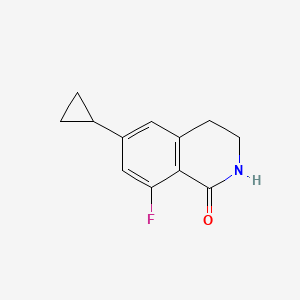
![1-Chloro-4-[(chloromethoxy)methyl]benzene](/img/structure/B8742236.png)
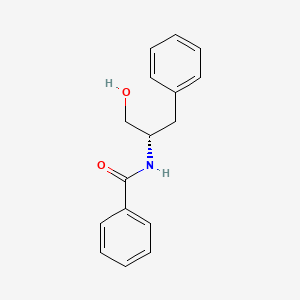
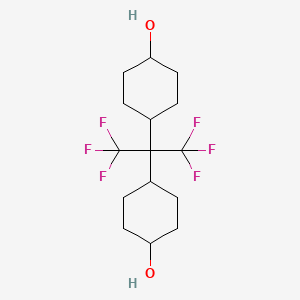
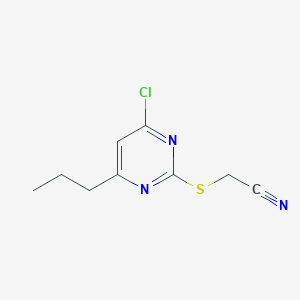
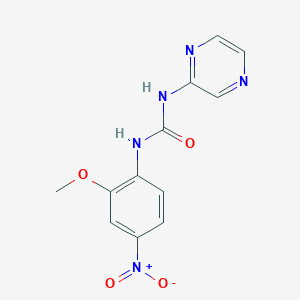
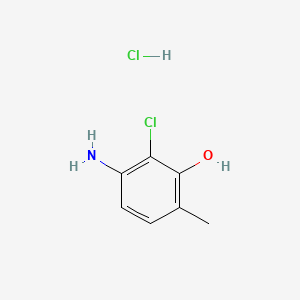
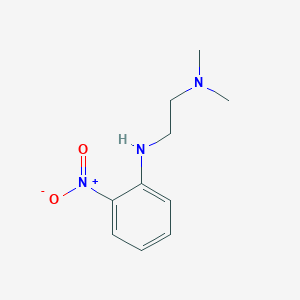
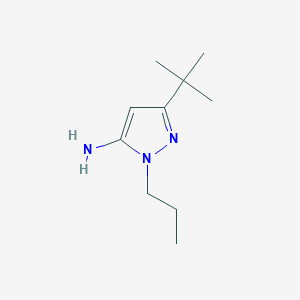
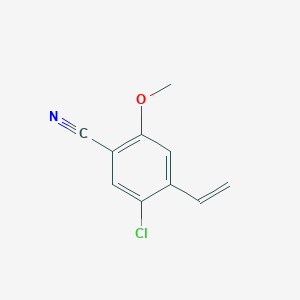
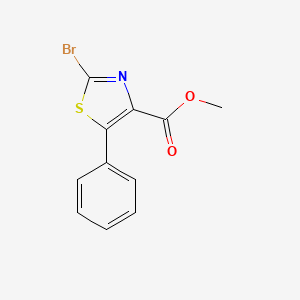
![5-ethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8742303.png)
